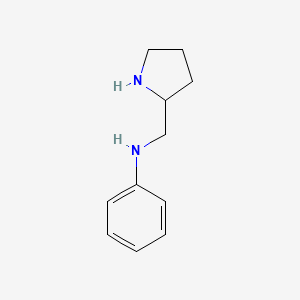

N-(pyrrolidin-2-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHWKJRTMPIHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Amines and Pyrrolidine Moieties in Chemical Research

The N-(pyrrolidin-2-ylmethyl)aniline molecule incorporates two key functional groups that are of profound importance in chemical and medicinal research: the amine group and the pyrrolidine (B122466) ring.

Amines are organic compounds derived from ammonia (B1221849) and are fundamental to the development of modern medicines. nih.gov Their presence is crucial in a wide array of biologically active compounds, including antihistamines and antidepressants. nih.gov The chemical nature of amines, particularly the lone pair of electrons on the nitrogen atom, makes them basic and nucleophilic. rsc.org This reactivity is central to their function in drug discovery, where they often play a role in a molecule's ability to bind to biological targets. mdpi.com The basicity of an amine can be fine-tuned to optimize a drug's physicochemical properties, such as solubility and permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom. nih.gov This structure is a highly valued scaffold in medicinal chemistry for several reasons. nih.gov Its three-dimensional, non-planar structure allows for an efficient exploration of pharmacophore space, which is the ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target. nih.gov The pyrrolidine ring's stereogenicity, meaning it can exist in different spatial arrangements (stereoisomers), is another key feature. Different stereoisomers can exhibit distinct biological activities due to how they interact with enantioselective proteins in the body. nih.gov The pyrrolidine moiety is found in numerous natural alkaloids and is a precursor in the synthesis of many drugs, highlighting its versatility and importance. mdpi.com

Historical Context of N Pyrrolidin 2 Ylmethyl Aniline in Academic Investigation

While the specific first synthesis of N-(pyrrolidin-2-ylmethyl)aniline is not prominently documented, its emergence is rooted in the long-standing exploration of pyrrolidine (B122466) derivatives for pharmacological applications. Research into synthesizing pharmacologically active pyrrolidine derivatives dates back at least to the late 1960s, as evidenced by Japanese patent literature from 1969 describing such compounds. nih.gov

The synthesis of the pyrrolidine core itself can be achieved through various methods, often starting from acyclic precursors or by modifying existing ring systems. mdpi.com A common and historically significant starting material for chiral pyrrolidine derivatives is the naturally occurring amino acid, L-proline. mdpi.com General synthetic strategies often involve the cyclization of γ-aminoesters or the reaction of donor-acceptor cyclopropanes with primary amines like aniline (B41778). mdpi.comnih.gov The development of methods to synthesize substituted pyrrolidines has been an active area of organic chemistry, driven by the quest for new therapeutic agents. mdpi.comorganic-chemistry.org

Overview of Key Research Areas Explored for N Pyrrolidin 2 Ylmethyl Aniline

Reductive Amination Strategies for this compound Formation

Reductive amination is a highly efficient and widely utilized method for the synthesis of N-substituted pyrrolidines, including this compound. nih.govresearchgate.net This one-pot reaction typically involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netyoutube.com

A common approach for synthesizing this compound via reductive amination involves the reaction of pyrrolidine-2-carbaldehyde (B1623420) with aniline. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the target secondary amine. Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) being particularly effective due to their selectivity in reducing the iminium ion over the starting aldehyde. youtube.com

The choice of reducing agent and reaction conditions can significantly influence the yield and purity of the final product. For instance, while sodium borohydride (B1222165) is a potent reducing agent, it can also reduce the initial aldehyde, leading to unwanted byproducts. youtube.com In contrast, reagents like sodium cyanoborohydride are less reactive towards carbonyls at neutral or slightly acidic pH, making them ideal for one-pot reductive aminations. youtube.com The use of H-cube technology, which performs imine formation and reduction in situ, offers a streamlined approach that avoids the handling of reducing agents and simplifies work-up procedures. rsc.org

| Reducing Agent | Key Features | Typical Reaction Conditions |

|---|---|---|

| Sodium Borohydride (NaBH4) | Strong, can reduce aldehydes and ketones. | Methanol, room temperature. researchgate.net |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines over carbonyls. youtube.com | Methanol, slightly acidic pH. youtube.com |

| Sodium Triacetoxyborohydride (Na(OAc)3BH) | Mild and selective, often used for acid-sensitive substrates. youtube.comrsc.org | Dichloroethane or Tetrahydrofuran, room temperature. youtube.com |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | "Green" method, high pressure and/or temperature may be required. youtube.com | Methanol or Ethanol, H2 atmosphere. youtube.com |

Multi-Step Synthesis Approaches Incorporating Pyrrolidine and Aniline Precursors

Multi-step syntheses provide a versatile platform for constructing this compound and its analogs, allowing for greater control over the final structure. libretexts.org These approaches often involve the sequential introduction of the pyrrolidine and aniline moieties through various chemical transformations.

One common strategy begins with a suitable pyrrolidine precursor, such as 2-pyrrolidinone. google.com This precursor can be N-benzylated, followed by a series of reactions to introduce the aminomethyl group at the 2-position. For example, treatment with a lower alkyl sulfate, an alkaline alcoholate, and nitromethane (B149229) can yield N-benzyl-2-nitromethylene-pyrrolidine. Subsequent reduction of the nitro group and debenzylation affords 2-aminomethyl-pyrrolidine, which can then be reacted with an appropriate aniline derivative to furnish the final product. google.com

Alternatively, the synthesis can commence from an aniline precursor. In such cases, the aniline may require a protecting group on the amine functionality to prevent unwanted side reactions during subsequent steps. For instance, aniline can be acylated to form acetanilide, which is less reactive. The protected aniline can then undergo reactions to introduce the pyrrolidinemethyl side chain. The protecting group is then removed in the final step to yield the desired this compound. This protecting group strategy is crucial for controlling reactivity and achieving the desired product in complex syntheses.

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral this compound analogs is of significant interest due to the importance of stereochemistry in biological activity. mdpi.com Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer. nih.gov

One approach to achieving stereoselectivity is to start with a chiral precursor, a strategy known as a "chiral pool" synthesis. mdpi.com For example, enantiomerically pure proline or 4-hydroxyproline (B1632879) can serve as the starting material for the synthesis of chiral pyrrolidine derivatives. mdpi.com These naturally occurring amino acids provide a readily available source of stereocenters. The synthesis of Daclatasvir, an antiviral drug, exemplifies this approach, where N-protected proline is alkylated and further modified to construct the final complex molecule. mdpi.com

Another strategy involves the use of chiral catalysts to induce stereoselectivity in a reaction that would otherwise produce a racemic mixture. nih.gov For instance, chiral amine-derived iridacycle complexes have been used to catalyze the annulation of racemic diols and primary amines to produce enantioenriched pyrrolidines. organic-chemistry.org Similarly, organocatalysts, such as those derived from proline, have been developed to promote enantioselective reactions. nih.gov These catalysts create a chiral environment that favors the formation of one stereoisomer over the other.

Derivatization Techniques for Functionalization of the Aniline Moiety

Functionalization of the aniline moiety in this compound allows for the synthesis of a diverse range of derivatives with potentially enhanced or modified biological activities. Various reactions can be employed to introduce substituents onto the aromatic ring of the aniline.

A common method for derivatization is electrophilic aromatic substitution. For example, halogenation can be achieved using reagents like N-chlorosuccinimide or N-bromosuccinimide to introduce chloro or bromo substituents onto the aniline ring. Nitration, followed by reduction, can be used to introduce an additional amino group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on the aniline ring. uva.nl For instance, a para-bromo-substituted this compound could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group. The development of palladium catalysts with specific ligands, such as S,O-ligands, has enabled highly para-selective C-H olefination of aniline derivatives, providing a direct method for introducing olefinic groups. uva.nl

Functionalization of the Pyrrolidine Ring System

Modification of the pyrrolidine ring in this compound offers another avenue for creating structural diversity and fine-tuning the properties of the molecule. nih.gov Functionalization can occur at various positions on the pyrrolidine ring, leading to a wide range of analogs.

One strategy involves the synthesis of pyrrolidine derivatives with substituents at different positions before coupling with aniline. For instance, starting from substituted pyrrolidin-2-ones or other functionalized pyrrolidine precursors allows for the introduction of various groups onto the heterocyclic ring. rsc.org

Another approach is the direct functionalization of the pre-formed pyrrolidine ring. For example, a photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govnih.gov These products contain reactive functional groups that can be further transformed to introduce diverse functionalities onto the pyrrolidine ring. nih.gov For example, the silyl (B83357) group can be converted to a hydroxyl group via Tamao-Fleming oxidation. nih.gov

Novel Catalytic and Organocatalytic Methods in Synthesis

Recent advances in catalysis have provided new and efficient methods for the synthesis of this compound and its derivatives. rsc.orgresearchgate.net These methods often offer advantages in terms of yield, selectivity, and milder reaction conditions compared to traditional approaches.

Iridium-catalyzed transfer hydrogenation has emerged as a practical method for the reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines. nih.gov This process can be performed in water as a solvent, highlighting its green chemistry credentials. nih.gov

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic properties and predict the geometry of molecules. While direct DFT studies on this compound are not extensively published, research on analogous systems like aniline-pyrrolidine copolymers and other aniline derivatives provides a solid foundation for understanding its characteristics.

Theoretical studies on co-oligomers of aniline with five-membered heterocyclic compounds like pyrrole (B145914) have been performed using DFT at the B3LYP/6-31+G(d,p) level. physchemres.org These investigations reveal crucial information about the electronic properties that arise from combining these structural motifs. physchemres.org For instance, analysis of poly(aniline-co-pyrrole) shows a low ionization potential and a specific band gap, indicating its potential as a conductive material. physchemres.org The structural and electronic properties of polyaniline, polypyrrole, and their copolymers have been explored using DFT to understand the effects of dihedral angles between monomers on the polymer's electronic characteristics. researchgate.net These studies show that both homopolymers are semiconductors and that copolymerization alters these properties. researchgate.net

In a related study on 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563), DFT calculations showed excellent agreement between the computed geometric parameters and those determined by experimental X-ray crystallography. bohrium.comeurjchem.com This validates the use of DFT for predicting the structure of molecules containing both pyrrolidine and aniline fragments. The pyrrolidine ring in such compounds typically adopts an envelope conformation. bohrium.com Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical. For aniline derivatives, the HOMO-LUMO gap is a significant indicator of chemical stability and charge transfer capabilities. researchgate.net

Table 1: Calculated Electronic Properties of a Related Aniline-Pyrrole Copolymer

| Property | Value (eV) | Significance |

|---|---|---|

| Ionization Potential | 4.48 | Energy required to remove an electron. |

| Electron Affinity | 0.77 | Energy released when an electron is added. |

| Band Gap (HOMO-LUMO) | 3.21 | Indicates electronic excitability and stability. |

Data derived from theoretical studies on poly(aniline-co-pyrrole). physchemres.org

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine ring and the rotatable bond connecting the methyl group to the aniline nitrogen mean that this compound can exist in multiple conformations. Conformational analysis aims to identify these stable spatial arrangements and map their relative energies on an energy landscape.

A rigorous conformational analysis of pyrrolidine enamines, which share the core pyrrolidine structure, highlights the complexity involved. researchgate.net These studies show that even simple pyrrolidine derivatives can adopt several conformations that are significantly populated at equilibrium. researchgate.net The puckering of the pyrrolidine ring and rotation around the N-C bond are key degrees of freedom. researchgate.net Computational protocols based on DFT have been validated against higher-level theories to ensure accuracy, which is crucial as the energy differences between conformers can be very small. researchgate.net

The relative proportion of each conformer can be estimated using thermodynamic calculations and the Boltzmann weighting factor. researchgate.net For N-substituted pyrrolidines, the comparison between computed and experimental NMR chemical shifts has proven to be a valuable tool for elucidating the dominant structures in solution. researchgate.net The process involves a conformational search, followed by geometry optimization and calculation of NMR shifts for the lowest-energy conformers. researchgate.net The resulting energy landscape reveals the most probable shapes the molecule will adopt. nih.gov This analysis is critical as the specific conformation can dictate the molecule's reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a cinematic view of molecular motion over time, offering insights into the dynamic behavior of this compound in various environments. By simulating the movements of atoms and molecules, MD can reveal how the compound folds, interacts with solvents, and aggregates.

MD simulations on related systems, such as pyrrolidin-2-one derivatives, have been used to study their binding affinity with biological targets like acetylcholinesterase. researchgate.netnih.gov These simulations, often run for nanoseconds, can predict the stability of the complex formed between the molecule and a protein. researchgate.netnih.gov Similarly, MD studies of aniline monomers confined in nanochannels have detailed their structural and dynamic behavior. rsc.org These simulations show that aniline monomers can form aggregates and that their diffusion is significantly reduced near surfaces due to intermolecular interactions like hydrogen bonding. rsc.org

For macromolecules containing pyrrolidone units, MD simulations in water have shown that the polymer's conformation is heavily influenced by the solvent. mdpi.com The polymer tends to adopt a globular form, and its interaction with surfaces is mediated by solvation shells. mdpi.com Such simulations for this compound would likely reveal a dynamic equilibrium between different conformers, influenced by its environment, and detail how it interacts with solvent molecules or other solutes.

Quantum Chemical Characterization of Reactivity Descriptors

Quantum chemical calculations can determine a range of reactivity descriptors that predict how a molecule will behave in a chemical reaction. These descriptors are derived from the electronic structure and provide a quantitative measure of a molecule's susceptibility to electrophilic or nucleophilic attack.

Key reactivity descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A large HOMO-LUMO gap is indicative of a hard molecule, which is more stable and less reactive. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Studies on aniline derivatives often include the calculation of these descriptors to evaluate their chemical behavior. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule. researchgate.net For this compound, the nitrogen atoms of the pyrrolidine and aniline moieties, along with the aromatic ring, would be key sites for chemical reactions, and their reactivity can be quantified through these descriptors.

Table 2: Conceptual Reactivity Descriptors and Their Significance

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation or polarization. |

| Chemical Potential (μ) | -(I + A) / 2 | The 'escaping tendency' of electrons from a system. |

| Electrophilicity Index (ω) | μ² / 2η | Propensity of a species to accept electrons. |

I = Ionization Potential, A = Electron Affinity. These descriptors are routinely calculated in quantum chemical studies to predict reactivity.

Modeling of Intermolecular Interactions and Hydrogen Bonding

The presence of N-H groups in both the pyrrolidine and aniline components of this compound makes it capable of acting as both a hydrogen bond donor and acceptor. Modeling these interactions is crucial for understanding its physical properties, crystal packing, and interactions with other molecules.

In order to form a hydrogen bond, a molecule must possess a hydrogen atom attached to a highly electronegative atom (like nitrogen, oxygen, or fluorine) and must also contain another electronegative atom. youtube.com this compound meets these criteria, allowing it to form hydrogen bonds with itself or with other molecules like water. youtube.com

Computational and crystallographic studies of similar molecules provide excellent models for these interactions. For instance, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline reveals strong N-H···O hydrogen bonds that create two-dimensional sheets in the solid state. bohrium.comeurjchem.com In another related molecule, N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, strong dual N—H⋯N hydrogen bonds lead to the formation of dimers. nih.gov MD simulations of aniline in confinement also highlight the critical role of hydrogen bonds with surrounding surfaces, which restricts its movement. rsc.org These examples strongly suggest that hydrogen bonding would be a dominant intermolecular force governing the behavior of this compound, influencing its structure in both solution and the solid state.

Coordination Chemistry and Metal Complexation of N Pyrrolidin 2 Ylmethyl Aniline

Design Principles for N-(pyrrolidin-2-ylmethyl)aniline as a Ligand

This compound is an effective bidentate ligand, a characteristic stemming from its distinct molecular architecture. The design incorporates two key nitrogen donor atoms: the secondary amine of the pyrrolidine (B122466) ring and the nitrogen of the aniline (B41778) group. This N,N'-donor set allows the molecule to chelate with a single metal center, forming a stable five-membered ring, a favored conformation in coordination chemistry.

The flexibility of the ligand is enhanced by the methylene (B1212753) (-CH2-) group that bridges the pyrrolidine and aniline moieties. researchgate.net This spacer allows the two nitrogen-containing rings to orient themselves optimally to meet the geometric demands of various metal ions. researchgate.net The inherent chirality of the pyrrolidine ring, especially when derived from natural sources like proline, is a crucial design element for applications in asymmetric synthesis. nih.gov The stereochemistry of this chiral center can profoundly influence the stereoselectivity of catalytic reactions. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol. mdpi.comasrjetsjournal.org The mixture is often heated under reflux to ensure the complete formation of the complex, which may then be isolated as a precipitate. mdpi.comasrjetsjournal.org

Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion. researchgate.netnih.gov A notable shift in the vibrational frequencies of the N-H and C-N bonds upon complexation provides evidence of the nitrogen atoms' involvement in bonding. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is employed to elucidate the structure of the complexes in solution. researchgate.net Furthermore, electronic spectra (UV-Vis) and magnetic susceptibility measurements provide insights into the coordination geometry of the metal center. researchgate.net For definitive structural analysis, single-crystal X-ray diffraction is the most powerful technique. researchgate.net

Palladium(II) Complexes and Coordination Geometry

Palladium(II) complexes featuring ligands analogous to this compound have been synthesized and extensively studied. researchgate.net These complexes are typically prepared by reacting the ligand with a palladium(II) salt, such as palladium(II) chloride.

X-ray crystal structures of similar Pd(II) complexes reveal a distorted square planar geometry around the palladium center. researchgate.net In this arrangement, the two nitrogen atoms from the ligand and two halide ligands (e.g., chloride ions) occupy the four coordination sites. researchgate.net Spectroscopic evidence from ¹H NMR studies confirms the coordination of the amine to the Pd(II) metal center. researchgate.net

Table 1: Coordination Geometry of a Representative Palladium(II) Complex

| Metal Ion | Ligand System | Coordination Geometry | Reference |

|---|

Other Metal Ion Complexation Studies

Beyond palladium, this compound and its derivatives can form complexes with a variety of other transition metals. Studies on similar pyrrolidine-based ligands have shown complexation with ions such as copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). researchgate.net The resulting coordination geometries are dependent on the nature of the metal ion and the stoichiometry of the reaction. For instance, octahedral or tetrahedral geometries are commonly observed for these metal complexes. researchgate.net

Table 2: Geometries of Transition Metal Complexes with Pyrrolidine-Derivative Ligands

| Metal Ion | Proposed Geometry | Reference |

|---|---|---|

| Cu(II) | Octahedral | researchgate.net |

| Ni(II) | Octahedral | researchgate.net |

| Mn(II) | Octahedral | researchgate.net |

| Co(II) | Tetrahedral/Octahedral | researchgate.net |

Elucidation of Ligand-Metal Coordination Modes and Chelation Effects

The primary coordination mode of this compound is as a bidentate (N,N') chelating agent. researchgate.netnih.gov Coordination occurs through the lone pair of electrons on the pyrrolidine nitrogen and the aniline nitrogen atom. nih.gov This dual coordination to a single metal atom results in the formation of a thermodynamically stable five-membered chelate ring.

The chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands. Evidence for this chelation is readily observed in spectroscopic data. In FT-IR spectra, shifts in the stretching frequencies of the N-H bonds confirm the involvement of the amino groups in coordination. nih.gov In ¹H NMR spectra, the chemical shifts of the protons adjacent to the nitrogen atoms are typically altered upon complexation, providing clear evidence of the ligand-metal interaction in solution. researchgate.net The flexibility imparted by the methylene bridge allows the ligand to adapt to the preferred coordination angles of different metal ions, a phenomenon known as "hemilability," which can be crucial for catalytic activity. nih.gov

Application of this compound Complexes in Catalysis

The unique structural and electronic properties of this compound and its metal complexes make them promising candidates for various catalytic applications. The ability to fine-tune the steric and electronic environment around a metal center is a key aspect of catalyst design.

Asymmetric Catalysis

The chiral nature of the this compound backbone, derived from (S)- or (R)-proline, is particularly valuable in the field of asymmetric catalysis. nih.gov The pyrrolidine scaffold is a "privileged" structure in organocatalysis, known for its ability to induce high levels of enantioselectivity in a wide range of chemical transformations. nih.gov

Derivatives of this ligand have been successfully employed as organocatalysts in asymmetric reactions. For example, N-arenesulfonyl-2-aminomethylpyrrolidines have been used to catalyze the asymmetric α-amination of propanal, yielding products with high enantiomeric excess (up to 87% ee). researchgate.net The pyrrolidine unit plays a critical role in controlling the stereochemical outcome of the reaction, often through the formation of a transient chiral enamine or iminium ion intermediate. nih.gov The application of metal complexes of this compound in asymmetric catalysis leverages both the chirality of the ligand and the catalytic activity of the metal center to achieve stereoselective transformations. nih.gov

Polymerization Catalysis

The potential of this compound derivatives as ligands in polymerization catalysis is highlighted by studies on structurally similar compounds. For instance, research into palladium(II) complexes containing N-(pyridin-2-ylmethyl)aniline derivatives has demonstrated their efficacy in the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net

A study involving a series of zinc(II), palladium(II), and cadmium(II) complexes with ligands such as 4-methoxy-N-(pyridin-2-ylmethyl)aniline (a compound with a pyridine (B92270) ring instead of a pyrrolidine ring but sharing the N-arylmethylamine framework) has shown that these complexes can catalyze the polymerization of MMA in the presence of modified methylaluminoxane (B55162) (MMAO) as a cocatalyst. researchgate.net The palladium(II) complex, in particular, exhibited significant catalytic activity. researchgate.net

The complex [(L-b)PdCl2], where L-b is 4-methoxy-N-(pyridin-2-ylmethyl)aniline, was found to be the most active among the tested complexes, producing high molecular weight poly(methyl methacrylate) (PMMA). researchgate.net The resulting polymer was syndio-enriched, a desirable property for PMMA as it influences the material's physical characteristics, such as its glass transition temperature (Tg). researchgate.net The introduction of a methyl group on the amine nitrogen was found to have a negative impact on the catalytic activity, though it did not affect the syndiotacticity of the resulting polymer. researchgate.net

Table 1: Polymerization of Methyl Methacrylate (MMA) using a Palladium(II) Complex of a Related Ligand

| Catalyst | Activity (g PMMA / mol Pd hr⁻¹) | Molecular Weight (g mol⁻¹) | Syndiotacticity (r) | Glass Transition Temperature (Tg) (°C) |

|---|

¹L-b = 4-methoxy-N-(pyridin-2-ylmethyl)aniline. Data from a study on related N-(pyridin-2-ylmethyl)aniline derivatives. researchgate.net

Other Catalytic Transformations

The structural motifs present in this compound are associated with a variety of other catalytic transformations beyond polymerization. The pyrrolidine unit is a well-established chiral auxiliary and catalyst in asymmetric synthesis, while aniline derivatives are common substrates and ligands in cross-coupling and amination reactions. nih.govmdpi.com

Transfer Hydrogenation: Rhodium(III) and Iridium(III) complexes bearing N-(pyridin-2-ylmethyl)aniline ligands have been synthesized and studied for their catalytic activity in transfer hydrogenation reactions. researchgate.net These reactions are fundamental in organic synthesis for the reduction of ketones, aldehydes, and imines. The Rh(III) amine and imine complexes were reported to be more versatile catalysts than the corresponding Ir(III) complexes in these transformations. researchgate.net The presence of the N-H group in the ligand was identified as playing a role in the proposed reaction mechanism. researchgate.net

N-Alkylation and C-N Bond Formation: The aniline moiety is a key substrate in N-alkylation reactions, which are crucial for the synthesis of fine chemicals and pharmaceutical intermediates. rsc.org Catalytic systems, often employing transition metals, have been developed for the N-alkylation of anilines using alcohols, a process favored for its sustainability as it produces water as the main byproduct. rsc.org For example, a cobalt catalyst supported on a metal-organic framework (MOF) has been shown to be effective for the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org While this compound was not the ligand in this specific case, it illustrates the type of transformations where aniline-containing compounds are central.

Furthermore, the synthesis of secondary anilines through one-pot reductive amination of nitroarenes with aldehydes is another area where metal-based catalysts are heavily employed. mdpi.com These tandem reactions involve the reduction of a nitro group to an amine, condensation with an aldehyde to form an imine, and subsequent reduction to the secondary amine. mdpi.com The efficiency and selectivity of these steps are often governed by the nature of the metal catalyst and its coordination environment. mdpi.com

The broad utility of both the pyrrolidine and aniline fragments in catalysis suggests that this compound could serve as a valuable ligand in these and other catalytic processes, potentially offering unique reactivity and selectivity due to the combination of its structural features.

Structure Activity Relationship Sar at a Molecular Interaction Level

Elucidation of Molecular Recognition Mechanisms

The molecular recognition of N-(pyrrolidin-2-ylmethyl)aniline derivatives is primarily understood through their interaction with G-protein coupled receptors (GPCRs), most notably the serotonin (B10506) 5-HT6 receptor. The fundamental structure, comprising a basic amine (the pyrrolidine (B122466) nitrogen), a linker (the methyl group), and an aromatic system (the aniline (B41778) ring), provides the necessary pharmacophoric features for receptor binding.

Mechanistic Studies of Molecular Interactions with Biomolecules

Binding Site Analysis (e.g., to protein domains in vitro)

In vitro studies and computational modeling of this compound analogs at the 5-HT6 receptor have provided a detailed picture of the binding site. The binding pocket is a cavity formed by several transmembrane helices (TMs 3, 5, 6, and 7).

Key amino acid residues involved in the interaction include:

Asp106 (D3.32) : Located in TM3, this residue forms a critical hydrogen bond or salt bridge with the protonated nitrogen of the ligand's pyrrolidine ring. nih.gov This is a conserved interaction for most aminergic GPCR ligands.

Tryptophan (W6.48), Phenylalanine (F6.52), and Asparagine (N6.55) : These residues in TM6 are crucial for the binding of antagonists. They can form hydrogen bonds and aromatic stacking interactions with the ligand's core structure.

Hydrophobic Residues : A large hydrophobic pocket is formed by residues such as Cys110, Tyr310, Trp281, Thr306, Val107, and Phe284. nih.gov The aniline portion of the molecule fits into this pocket, and its substituents can further interact with these residues, influencing binding affinity. nih.gov

The orientation of the ligand is such that the basic pyrrolidine group is anchored deep within the pocket by the interaction with Asp106, while the aniline ring is positioned closer to the extracellular loops, where it can interact with a variety of residues.

Enzyme Inhibition Mechanisms (e.g., topoisomerase, COX isoforms in vitro)

While the primary focus of research on this compound derivatives has been on GPCRs, related chemical structures have been investigated for their ability to inhibit enzymes like topoisomerases and cyclooxygenases (COX).

Topoisomerase Inhibition: Compounds with related pyrrole (B145914) and anilide structures have been shown to inhibit human topoisomerases I and II. nih.gov The mechanism of these "poison" inhibitors involves the stabilization of the topoisomerase-DNA cleavage complex. nih.gov This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA double-strand breaks and ultimately triggering cell death. nih.gov The planar aromatic portions of these molecules can intercalate into the DNA base pairs at the site of cleavage, while other parts of the molecule interact with the enzyme itself, locking it in place.

Cyclooxygenase (COX) Inhibition: The N-phenyl group is a common feature in many selective COX-2 inhibitors. The larger and more flexible binding pocket of COX-2 compared to COX-1 allows it to accommodate bulkier ligands. nih.gov In many COX-2 inhibitors, a key structural feature is a sulfonamide or similar group that can access a secondary pocket unique to the COX-2 isoform. For aniline-containing derivatives, the aniline ring itself fits into the main hydrophobic channel of the enzyme. The substitution pattern on this ring can significantly influence both the potency and selectivity of COX-2 inhibition by altering how the molecule fits within this channel and interacts with key residues like Val523. nih.gov

Impact of Structural Modifications on Interaction Affinity and Specificity

Influence of Substituents on the Aniline Ring

Modifying the aniline ring with various substituents is a common strategy to fine-tune the pharmacological properties of this compound derivatives. These substitutions can affect affinity and selectivity by altering the electronic properties, lipophilicity, and steric profile of the molecule.

Electron-donating groups (like methoxy, -OCH3) and electron-withdrawing groups (like halogens or nitro groups) on the aniline ring can modulate the pKa of the pyrrolidine nitrogen and the electronic nature of the aniline ring itself. journaleras.com This can influence the strength of the salt bridge with Asp106 and the stacking interactions with aromatic residues in the binding pocket.

Studies on related compounds targeting the 5-HT6 receptor have shown that the position and nature of the substituent are critical. For instance, in related series, placing substituents at the para-position of an aromatic ring is often favored. The addition of bulky or hydrophobic groups can lead to enhanced affinity if they can occupy an available hydrophobic sub-pocket within the receptor. nih.gov However, excessively large groups may introduce steric hindrance, reducing affinity.

The table below illustrates how different substituents on the aniline ring of a related scaffold can impact binding affinity for the 5-HT6 receptor.

Table 1: Influence of Aniline Ring Substituents on 5-HT6 Receptor Affinity

Data below is illustrative of SAR principles for related aryl-pyrrolidine scaffolds.

| Compound Scaffold | Aniline Ring Substituent (R) | Binding Affinity (Ki, nM) |

|---|---|---|

| Aryl-pyrrolidine Core | -H (unsubstituted) | 55 |

| 4-OCH3 (methoxy) | 28 | |

| 4-Cl (chloro) | 15 | |

| 4-NO2 (nitro) | 98 |

Modifications to the Pyrrolidine Moiety

Alterations to the pyrrolidine ring of this compound analogs have a profound impact on their biological activity, particularly their affinity for dopamine (B1211576) D2 and D3 receptors. Research on related benzamide (B126) series has demonstrated that the pyrrolidine ring is a critical pharmacophoric element.

One of the key findings is that the integrity of the five-membered ring is often essential for high affinity. For instance, in a series of eticlopride-based dopamine D2/D3 receptor ligands, expanding the pyrrolidine ring was found to be detrimental to the binding affinities for both D2 and D3 receptors. This suggests that the specific size and conformational properties of the pyrrolidine ring are optimized for fitting into the binding pocket of these receptors.

Furthermore, the substitution on the pyrrolidine nitrogen plays a crucial role. While small N-alkyl groups on the pyrrolidine ring were generally not well-tolerated in some series, the introduction of a linker and a secondary pharmacophore at this position could lead to an improvement in binding affinities. This indicates that the region around the pyrrolidine nitrogen can be exploited to establish additional interactions with the receptor.

Substitution on the carbon atoms of the pyrrolidine ring also significantly influences activity. For example, in the design of bitopic ligands based on fallypride, the introduction of a hydroxyl group on the pyrrolidine ring at either the 3- or 4-position was explored to attach secondary binding fragments. The position of this substitution was found to be critical for modulating affinity and selectivity. Specifically, increasing the steric bulk of the substituent on the pyrrolidine could lead to a decrease in D3 receptor affinity, likely by altering the distance between the protonated nitrogen of the pyrrolidine and a key aspartate residue (Asp110) in the receptor's binding site.

Table 1: Effect of Pyrrolidine Moiety Modifications on Dopamine Receptor Affinity in Related Analogs

| Compound/Modification | Target Receptor(s) | Key Finding on Pyrrolidine Modification |

| Eticlopride Analogs | D2/D3 Receptors | Ring expansion of the pyrrolidine is detrimental to binding affinity. |

| Eticlopride Analogs | D2/D3 Receptors | Small N-alkyl groups on the pyrrolidine are poorly tolerated. |

| Fallypride Analogs | D2/D3 Receptors | Introduction of a hydroxyl group at the 3- or 4-position of the pyrrolidine allows for the attachment of secondary binding fragments, influencing affinity and selectivity. |

| Fallypride Analogs | D3 Receptor | Increasing steric bulk on the pyrrolidine ring can decrease D3 receptor affinity. |

Stereochemical Effects on Molecular Interactions

The stereochemistry of the pyrrolidine ring is a paramount determinant of the biological activity of this compound analogs, particularly for their interaction with chiral biological targets like G-protein coupled receptors. The chiral center at the 2-position of the pyrrolidine ring dictates the spatial orientation of the aminomethylaniline substituent, which in turn governs how the molecule fits into the receptor's binding pocket.

In several series of substituted N-[(pyrrolidin-2-yl)methyl]benzamides designed as dopamine D2 receptor antagonists, a clear stereochemical preference has been observed. For instance, in a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the dopamine D2 receptor affinity was found to be almost exclusively confined to the (R)-enantiomer. This stark enantioselectivity highlights the precise geometric requirements of the D2 receptor binding site. The (R)-configuration likely positions the key pharmacophoric elements—the basic nitrogen, the aromatic ring, and any substituents—in an optimal arrangement for interaction with specific amino acid residues in the receptor.

Molecular modeling studies of related ligands at the D2 receptor suggest that the protonated nitrogen of the pyrrolidine ring forms a crucial salt bridge with a conserved aspartic acid residue in the third transmembrane domain (TM3) of the receptor. The stereochemistry at the C2 position of the pyrrolidine ring directly influences the ability of the molecule to adopt a conformation that allows for this critical interaction to occur effectively.

Table 2: Stereochemical Influence on Dopamine D2 Receptor Affinity in this compound Analogs

| Compound Series | Stereoisomer with Higher Affinity | Implication for Molecular Interaction |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | (R)-enantiomer | The (R)-configuration optimally orients the pharmacophoric groups for interaction with the D2 receptor binding site. |

| General 2-aminomethylpyrrolidine derivatives | Dependent on the specific scaffold | The stereocenter at C2 dictates the spatial orientation of substituents, which is critical for forming key interactions, such as the salt bridge with Asp in TM3 of the D2 receptor. |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a definitive method for determining the precise atomic arrangement of a molecule in its crystalline solid state. nih.gov For N-(pyrrolidin-2-ylmethyl)aniline and its derivatives, this technique elucidates critical structural parameters such as bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

While a specific crystal structure for the parent this compound is not widely reported, analysis of closely related structures, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563), provides valuable insights. eurjchem.com In such crystals, the pyrrolidine (B122466) and benzene (B151609) rings are often not coplanar. eurjchem.com For instance, in 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a significant dihedral angle of 26.70(14)° is observed between the two rings. eurjchem.com The solid-state packing is typically governed by a network of intermolecular interactions. Strong N-H···O or N-H···N hydrogen bonds are common, often forming distinct motifs like rings. eurjchem.com Weaker interactions, including C-H···π interactions, also play a crucial role in stabilizing the three-dimensional crystal lattice. eurjchem.com The conformation of the pyrrolidine ring itself, whether it adopts an envelope or twisted conformation, can be precisely determined. The study of different polymorphs or co-crystals can reveal the conformational flexibility of the molecule in response to different crystal packing environments. nih.gov

Table 1: Representative Crystallographic Data for a Related Aniline (B41778) Derivative This table is based on data for 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline to illustrate typical parameters.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 9.876 |

| c (Å) | 12.543 |

| β (°) | 109.87 |

| Dihedral Angle (Pyrrolidine-Benzene) | 26.70(14)° |

| Key Hydrogen Bonds | N-H···O |

Source: Adapted from Krishnan et al., 2021. eurjchem.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure and dynamics of this compound in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, NOESY) experiments provide a complete picture of the molecule's connectivity and spatial arrangement.

In ¹H NMR spectra, the aromatic protons of the aniline ring typically appear in the range of δ 6.5-7.5 ppm. The chemical shifts and coupling patterns reveal the substitution pattern on the ring. The protons on the pyrrolidine ring and the methylene (B1212753) bridge (CH₂) present more complex signals, usually found in the upfield region of the spectrum. rsc.org

¹³C NMR spectra complement this data, with aromatic carbons resonating between δ 110-150 ppm and the aliphatic carbons of the pyrrolidine ring appearing at higher field. chemicalbook.com

Dynamic NMR (DNMR) spectroscopy is particularly useful for studying conformational isomerism, such as the restricted rotation around the C(aryl)-N bond and the puckering of the pyrrolidine ring. researchgate.net By recording spectra at variable temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. nih.gov This allows for the calculation of activation energy barriers (ΔG‡) for these rotational processes. For related N-benzoyl pyrrolidine systems, these barriers are in the range of 58-65 kJ/mol, influenced by substituents and solvent polarity. researchgate.net NOESY experiments can further reveal through-space proximities between protons, helping to define the preferred solution-state conformation. researchgate.net

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Nucleus | Moiety | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Aniline) | 6.5 - 7.5 |

| ¹H | N-H (Aniline) | 3.5 - 4.5 (broad) |

| ¹H | CH₂ (bridge) | 2.8 - 3.5 |

| ¹H | CH (pyrrolidine α to N) | 2.5 - 3.2 |

| ¹H | CH₂ (pyrrolidine β, γ) | 1.5 - 2.2 |

| ¹³C | Aromatic C-N | 145 - 150 |

| ¹³C | Aromatic C-H | 112 - 130 |

| ¹³C | CH₂ (bridge) | 40 - 50 |

| ¹³C | CH, CH₂ (pyrrolidine) | 22 - 60 |

Source: Data inferred from related structures. rsc.orgchemicalbook.comspectrabase.com

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. bldpharm.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₁₆N₂. rsc.org

Tandem mass spectrometry (MS/MS), often coupled with techniques like collisionally activated dissociation (CAD), is used to study the fragmentation pathways of the protonated molecule [M+H]⁺. nih.gov Understanding these pathways is crucial for structural confirmation and for identifying the compound in complex mixtures. For this compound, key fragmentation routes likely include:

Loss of the pyrrolidine moiety: Cleavage of the C-N bond between the methylene bridge and the pyrrolidine ring is a probable fragmentation pathway. wvu.edu

Benzylic cleavage: Fission of the bond between the aniline ring and the methylene carbon can lead to the formation of a stable anilino-methyl radical or cation.

Ring opening of the pyrrolidine: The pyrrolidine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like ethylene. wvu.edu

By analyzing the resulting fragment ions, a detailed mechanistic picture of the molecule's gas-phase dissociation can be constructed, providing a unique fingerprint for its identification. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound. asianpubs.org These methods are based on the absorption or scattering of light corresponding to the molecule's specific vibrational modes. researchgate.net

Key expected vibrational frequencies include:

N-H Stretching: The aniline N-H group typically shows a stretching vibration in the 3300-3500 cm⁻¹ region. materialsciencejournal.org In the solid state, the position and broadness of this peak can indicate the extent of hydrogen bonding.

Aromatic C-H Stretching: These vibrations are observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the pyrrolidine ring and methylene bridge exhibit stretches in the 2850-2960 cm⁻¹ range.

C=C Stretching: Vibrations from the aromatic ring are found between 1450 and 1600 cm⁻¹.

C-N Stretching: The aryl C-N and alkyl C-N stretching vibrations are typically located in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. materialsciencejournal.org

N-H Bending: The N-H bending (scissoring) mode appears around 1600 cm⁻¹. materialsciencejournal.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. researchgate.netnih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Aniline N-H | 3300 - 3500 |

| C-H Stretch (Aromatic) | Aniline Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Pyrrolidine, CH₂ | 2850 - 2960 |

| N-H Bend | Aniline N-H | 1590 - 1650 |

| C=C Stretch (Aromatic) | Aniline Ring | 1450 - 1600 |

| C-N Stretch (Aryl) | Ar-NH | 1250 - 1350 |

| C-N Stretch (Alkyl) | Pyrrolidine | 1020 - 1250 |

Source: Data based on general values for aniline and pyrrolidine derivatives. researchgate.netmaterialsciencejournal.orgchemicalbook.com

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions associated with conjugated systems and heteroatoms. For this compound, the aniline moiety is the principal chromophore.

Aniline itself typically displays two main absorption bands. researchgate.net The first, a strong band around 230-240 nm, is attributed to a π→π* transition within the benzene ring (the B-band). A second, weaker band around 280-290 nm (the E-band) arises from a transition involving the nitrogen lone pair electrons and the π-system. researchgate.net

The position and intensity of these bands are sensitive to the solvent environment (solvatochromism) and substitution on the aromatic ring or the nitrogen atom. chemrxiv.org The pyrrolidin-2-ylmethyl substituent can induce a slight shift in these absorption maxima compared to unsubstituted aniline. Furthermore, UV-Vis spectroscopy is an effective tool for studying the formation of complexes, such as charge-transfer complexes with electron acceptors or metal complexes. researchgate.net The formation of a new complex is often signaled by the appearance of a new, long-wavelength absorption band not present in the spectra of the individual components. researchgate.net

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Pathways

While methods for synthesizing pyrrolidine (B122466) derivatives are established, the development of more efficient, sustainable, and versatile synthetic routes to N-(pyrrolidin-2-ylmethyl)aniline and its analogues remains a critical research avenue. Future efforts could be concentrated on the following areas:

Multicomponent Reactions (MCRs): The exploration of one-pot multicomponent reactions offers a streamlined approach to synthesizing complex pyrrolidine structures. tandfonline.comtandfonline.com Future research could design MCRs that bring together an aniline (B41778) derivative, a suitable pyrrolidine precursor, and other reactants in a single, atom-economical step. For instance, a potential strategy could involve the reaction between an aniline, an aldehyde, and a source of the pyrrolidine ring, possibly through an initial Schiff base formation followed by a cycloaddition or Michael addition cascade. tandfonline.com

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a paramount goal in modern synthetic chemistry. Research into ultrasound-promoted synthesis or the use of green catalysts like citric acid could lead to more sustainable production methods for this compound derivatives. rsc.org These methods often result in cleaner reaction profiles, easier work-up procedures, and shorter reaction times. rsc.org

Stereoselective Synthesis: Given the chirality of the C2-position on the pyrrolidine ring, developing highly stereoselective syntheses is crucial for accessing enantiomerically pure (S)- or (R)-N-(pyrrolidin-2-ylmethyl)aniline. Future pathways could leverage chiral catalysts or start from optically pure precursors like L-proline or (S)-prolinol. mdpi.commdpi.com Asymmetric deprotonation followed by substitution is another powerful technique that could be further optimized for this specific target molecule. researchgate.net

| Synthetic Strategy | Potential Advantage | Relevant Precursors/Catalysts |

| Multicomponent Reactions | Increased efficiency, atom economy | Anilines, Aldehydes, Pyrrolidine precursors, Chalcones tandfonline.com |

| Green Chemistry | Reduced environmental impact, safer processes | Citric acid, Ethanol, Ultrasound irradiation rsc.org |

| Stereoselective Synthesis | Access to enantiomerically pure compounds | L-proline, (S)-prolinol, Chiral phase-transfer catalysts mdpi.commdpi.com |

Exploration of this compound as a Component in Supramolecular Assemblies

The aniline and pyrrolidine groups in this compound provide sites for non-covalent interactions, such as hydrogen bonding (N-H donors and acceptors) and π-π stacking (from the phenyl ring). This makes the molecule an attractive building block for the construction of ordered supramolecular structures.

Future research should investigate the self-assembly properties of this compound and its derivatives. This could involve studying its crystallization behavior to identify and analyze the intermolecular interactions that govern its packing in the solid state, similar to studies performed on other aniline derivatives. bohrium.com Furthermore, its ability to co-assemble with other molecules to form functional co-crystals or liquid crystals could be explored. The development of derivatives with appended recognition motifs could lead to the formation of complex, stimuli-responsive supramolecular polymers or gels with potential applications in sensing, catalysis, or drug delivery.

Deeper Mechanistic Insights into Biological Interactions via Advanced Biophysical Techniques

To fully understand the potential of this compound in a biological context, it is imperative to move beyond preliminary activity screens and gain a detailed mechanistic understanding of its interactions with biomolecular targets. Advanced biophysical and spectroscopic techniques are indispensable tools for this purpose.

Future studies should employ a suite of these techniques to probe the binding thermodynamics, kinetics, and structural consequences of interaction with target proteins or nucleic acids.

Spectroscopic Analysis: Techniques such as fluorescence spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy can provide rich information. nih.gov For example, changes in the intrinsic fluorescence of a target protein upon binding can be used to determine binding affinity, while CD can reveal conformational changes in the biomolecule.

Calorimetry: Isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry), offering a complete thermodynamic profile of the interaction.

Advanced Microscopy and Spectroscopy: Electron energy-loss spectroscopy (EELS) coupled with transmission electron microscopy (TEM) could provide insights into the localization of the compound within cellular structures, although this is a highly advanced application. arxiv.org Time-resolved fluorescence measurements can shed light on the dynamics of the interaction. nih.gov

By combining these approaches, a comprehensive picture of how this compound and its analogues engage with their biological partners can be constructed, guiding the design of more potent and selective compounds.

Computational Design and Predictive Modeling for New Analogues

Computational chemistry provides a powerful toolkit for accelerating the drug discovery and development process. nih.gov For this compound, computational methods can be leveraged to design novel analogues with improved properties and to predict their biological activities before undertaking costly and time-consuming synthesis.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of this compound derivatives and evaluating their biological activity, 3D-QSAR models can be developed. nih.gov These models correlate the three-dimensional properties of the molecules with their activity, enabling the prediction of potency for yet-unsynthesized analogues. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov A pharmacophore model for this compound could be used to screen virtual libraries for new compounds with a high probability of being active.

Molecular Docking: In silico docking studies can predict the binding mode and affinity of this compound analogues within the active site of a target protein. nih.govresearchgate.net This can provide crucial insights into the key interactions driving binding and guide the design of modifications to enhance potency and selectivity. nih.gov

| Computational Method | Objective | Key Outcome |

| 3D-QSAR | Correlate molecular structure with biological activity. nih.gov | Predictive models for compound potency. nih.gov |

| Pharmacophore Modeling | Identify essential 3D features for activity. nih.gov | A virtual template for screening new molecules. nih.gov |

| Molecular Docking | Predict binding mode and affinity at a target site. nih.gov | Structural insights for rational drug design. nih.gov |

The integration of these computational strategies into the research workflow will enable a more rational, hypothesis-driven approach to the design of new this compound analogues. researchgate.net

Integration into Multifunctional Scaffolds for Chemical Biology Probes

The unique structure of this compound makes it an interesting candidate for incorporation into more complex molecular architectures, such as multifunctional scaffolds and chemical biology probes.

Chemical Probes: A chemical probe is a small molecule used to study biological systems. nih.gov this compound could serve as the core scaffold for a new class of probes. By attaching a reporter group (e.g., a fluorophore) and a reactive group for covalent modification of a target, a probe could be developed for activity-based protein profiling or for visualizing biological processes in living cells. The pyrrolidine scaffold is particularly useful for exploring 3D chemical space, which can enhance target selectivity. nih.gov

Multifunctional Scaffolds: In materials science and tissue engineering, multifunctional scaffolds are designed to perform several roles simultaneously, such as providing structural support for cell growth while delivering therapeutic agents. mdpi.comnih.gov this compound or its derivatives could be incorporated into polymer backbones or attached to the surface of materials like polycaprolactone (B3415563) (PCL) or bioactive glass. nih.govtecnalia.com Depending on the biological activity of the specific derivative, it could impart antimicrobial, anti-inflammatory, or other desired properties to the scaffold, creating a more advanced and effective biomaterial. mdpi.comnih.gov

Future work in this area will involve the synthetic challenge of compatibilizing this compound for integration into these larger systems and the subsequent evaluation of the resulting materials' properties and performance in biological assays.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.